molecular formula C18H17NO4S2 B255013 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B255013
M. Wt: 375.5 g/mol
InChI Key: VIEAWYNYPSGKPA-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to exhibit antioxidant effects by reducing oxidative stress and protecting cells from damage. Furthermore, it has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its ability to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain biological processes.

Future Directions

There are several future directions for the study of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to study the mechanism of action of this compound in more detail to understand its effects on various biological processes. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on developing more specific derivatives of this compound that exhibit enhanced efficacy and reduced toxicity.

Synthesis Methods

The synthesis of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multistep process. The first step involves the reaction of 2-furylacrolein with thiourea, which leads to the formation of 2-furylmethylene-2-thioxo-1,3-thiazolidin-4-one. The second step involves the reaction of 2-furylmethylene-2-thioxo-1,3-thiazolidin-4-one with 3,4-dimethoxyphenylacetic acid, which leads to the formation of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound can be used to study the mechanism of action of thiazolidinone derivatives and their effects on various biological processes.

properties

Product Name

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C18H17NO4S2

Molecular Weight

375.5 g/mol

IUPAC Name

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17NO4S2/c1-21-14-6-5-12(10-15(14)22-2)7-8-19-17(20)16(25-18(19)24)11-13-4-3-9-23-13/h3-6,9-11H,7-8H2,1-2H3/b16-11+

InChI Key

VIEAWYNYPSGKPA-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)OC

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)OC

Origin of Product

United States

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